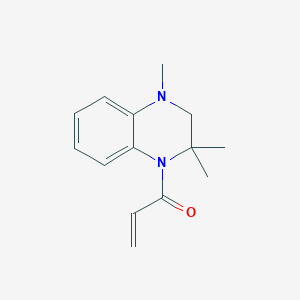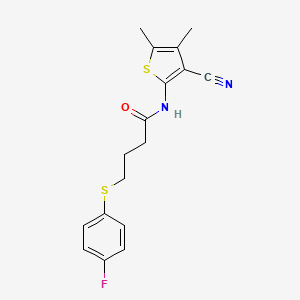![molecular formula C17H22N4O6S2 B2663286 1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane CAS No. 1903888-20-9](/img/structure/B2663286.png)
1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H22N4O6S2 and its molecular weight is 442.51. The purity is usually 95%.
BenchChem offers high-quality 1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stability of Imidazole-1-sulfonyl Azide Hydrogen Sulfate
Imidazole-1-sulfonyl azide and its derivatives, including hydrogen sulfate salts, are prominent for their roles in diazo-transfer reactions. These reactions are crucial for converting primary amines to azides, a key step in many synthetic pathways. The hydrogen sulfate salt of imidazole-1-sulfonyl azide, in particular, is highlighted for its improved stability and safety over other salts, making it a preferred choice for diazo transfer. This reagent facilitates the synthesis of various organic compounds by enabling a safe and efficient diazo transfer process, avoiding the risks associated with the parent compound and HCl salt (Potter et al., 2016).
Multicomponent Synthesis of Diazepane Systems
The research explores a two-step approach to synthesize diazepane or diazocane systems, integrating a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This methodology has been applied to create 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones with high yield. Such synthetic strategies are valuable for constructing complex organic molecules, including diazepane derivatives, which are important in medicinal chemistry and drug development (Banfi et al., 2007).
Organocatalysis and Ring-Opening Reactions
The study demonstrates the application of an imidazole-based zwitterionic salt as an efficient organocatalyst for the regioselective ring-opening of aziridines. This catalysis is applicable to a wide range of nucleophiles, including indoles and pyrroles, and is scalable to gram levels. Such catalytic processes are significant for synthesizing a variety of organic compounds, showcasing the utility of imidazole-derived catalysts in facilitating selective and efficient chemical transformations (Ghosal et al., 2016).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c22-28(23,14-3-4-15-16(11-14)27-10-2-9-26-15)20-5-1-6-21(8-7-20)29(24,25)17-12-18-13-19-17/h3-4,11-13H,1-2,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTRCQGLILXPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[(2-fluorophenyl)sulfanyl]-N-methyl-5-nitrobenzamide](/img/structure/B2663205.png)



![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)


![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)
![6-Pyridin-4-yl-2-(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2663220.png)


![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)

